N-(5-benzyl-1,3-thiazol-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-benzyl-1,3-thiazol-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide typically involves multi-step organic reactions. The starting materials may include benzylamine, 2-bromo-1,3-thiazole, and 4-fluorophenylfuran. The reactions may involve:
Nucleophilic substitution: to introduce the benzyl group.
Cyclization: to form the thiazole ring.
Amidation: to attach the propanamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: to accelerate the reactions.
Solvents: to dissolve reactants and control reaction rates.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-1,3-thiazol-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reducing agents like sodium borohydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases.
Industry: Using it as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to receptors and modulating their function.
Pathways: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-benzyl-1,3-thiazol-2-yl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide
- N-(5-benzyl-1,3-thiazol-2-yl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide
Uniqueness
N-(5-benzyl-1,3-thiazol-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms often enhance the stability and lipophilicity of compounds, making them more effective in biological systems.
Properties
Molecular Formula |
C23H19FN2O2S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C23H19FN2O2S/c24-18-8-6-17(7-9-18)21-12-10-19(28-21)11-13-22(27)26-23-25-15-20(29-23)14-16-4-2-1-3-5-16/h1-10,12,15H,11,13-14H2,(H,25,26,27) |
InChI Key |
NESWLGJURQEZIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCC3=CC=C(O3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.